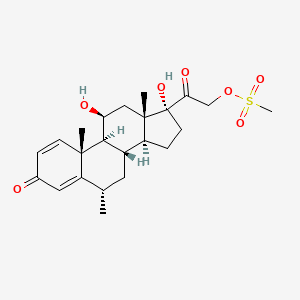

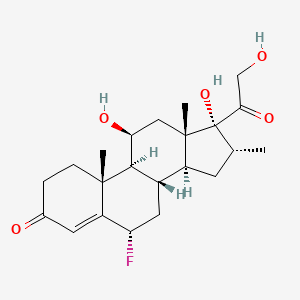

Methylprednisolone 21-Mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylprednisolone 21-Mesylate is a synthetic glucocorticoid, a derivative of methylprednisolone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is often utilized in medical treatments to manage conditions such as acute spinal cord injuries, severe allergic reactions, and various inflammatory diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methylprednisolone 21-Mesylate typically involves the esterification of methylprednisolone with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving methylprednisolone in an appropriate solvent, such as dichloromethane, and then adding methanesulfonic acid. The reaction mixture is stirred at a specific temperature, usually around room temperature, for a set period .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves crystallization and purification steps to ensure the final product meets pharmaceutical standards. The crystallization is typically performed in a specific solvent under controlled conditions to enhance the purity and reduce impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Methylprednisolone 21-Mesylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions where the mesylate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of azides or other substituted products.

Applications De Recherche Scientifique

Methylprednisolone 21-Mesylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving cell signaling and gene expression due to its glucocorticoid activity.

Medicine: Widely used in the treatment of acute spinal cord injuries, severe allergic reactions, and inflammatory diseases.

Mécanisme D'action

Methylprednisolone 21-Mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound influences various physiological processes, including carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis. It also suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, thereby reducing inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A more potent glucocorticoid used for similar indications.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.

Uniqueness

Methylprednisolone 21-Mesylate is unique due to its specific esterification with methanesulfonic acid, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and prolonged action compared to other glucocorticoids .

Propriétés

Formule moléculaire |

C23H32O7S |

|---|---|

Poids moléculaire |

452.6 g/mol |

Nom IUPAC |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |

InChI |

InChI=1S/C23H32O7S/c1-13-9-15-16-6-8-23(27,19(26)12-30-31(4,28)29)22(16,3)11-18(25)20(15)21(2)7-5-14(24)10-17(13)21/h5,7,10,13,15-16,18,20,25,27H,6,8-9,11-12H2,1-4H3/t13-,15-,16-,18-,20+,21-,22-,23-/m0/s1 |

Clé InChI |

MAKYQZAXAUAVII-LODJHJRTSA-N |

SMILES isomérique |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |

SMILES canonique |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)

![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)

![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)